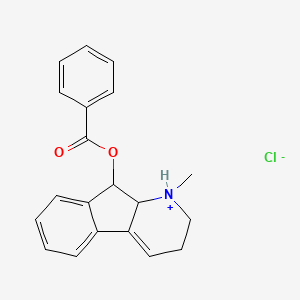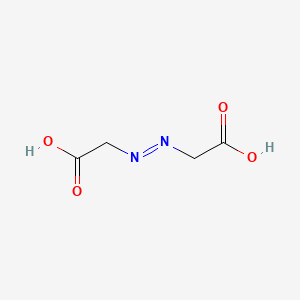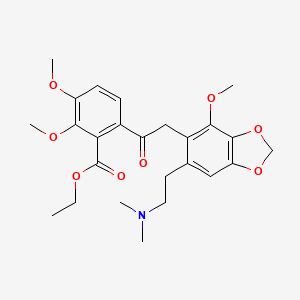![molecular formula C72H64N4O16Rh2 B13777905 2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13777905.png)
2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) is a complex organometallic compound that has garnered significant interest in the fields of chemistry and materials science. This compound features a rhodium center coordinated to a ligand derived from 1,3-dioxobenzo[f]isoindole, which is further modified with a dimethylbutanoate group. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a valuable subject of study for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) typically involves the coordination of rhodium with the ligand. One common method involves the reaction of rhodium chloride with the ligand precursor in the presence of a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed at elevated temperatures to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) can undergo various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under suitable conditions, often involving hydrogen gas or hydride donors.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions may involve the use of phosphines, amines, or other coordinating ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction may produce rhodium hydrides or lower oxidation state complexes.
科学的研究の応用
2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation reactions.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with biological molecules and inhibit tumor growth.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of advanced materials.
作用機序
The mechanism by which 2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) exerts its effects involves the coordination of the rhodium center to various substrates. This coordination facilitates the activation of chemical bonds, enabling catalytic transformations. The molecular targets and pathways involved depend on the specific application, such as the interaction with DNA in biological systems or the activation of hydrogen in catalytic processes.
類似化合物との比較
Similar Compounds
- 2-(1,3-Dioxobenzo[f]isoindol-2-yl)ethyl trifluoromethanesulfonate
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide
- 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-(4-methyl-5-oxo-2,5-dihydro-furan-2-yloxy)-but-2-enoic acid methyl ester
Uniqueness
What sets 2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) apart from similar compounds is its unique combination of a rhodium center with a highly functionalized ligand. This combination imparts distinct catalytic properties and reactivity, making it particularly valuable for specific applications in catalysis and materials science.
特性
分子式 |
C72H64N4O16Rh2 |
|---|---|
分子量 |
1447.1 g/mol |
IUPAC名 |
2-(1,3-dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) |
InChI |
InChI=1S/4C18H17NO4.2Rh/c4*1-18(2,3)14(17(22)23)19-15(20)12-8-10-6-4-5-7-11(10)9-13(12)16(19)21;;/h4*4-9,14H,1-3H3,(H,22,23);;/q;;;;2*+2/p-4 |
InChIキー |
GQKDOTKNAAEFDS-UHFFFAOYSA-J |
正規SMILES |
CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC3=CC=CC=C3C=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC3=CC=CC=C3C=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC3=CC=CC=C3C=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC3=CC=CC=C3C=C2C1=O.[Rh+2].[Rh+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


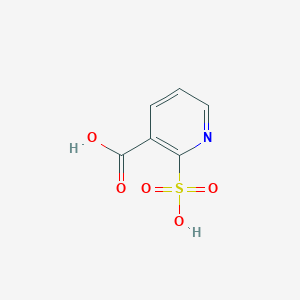
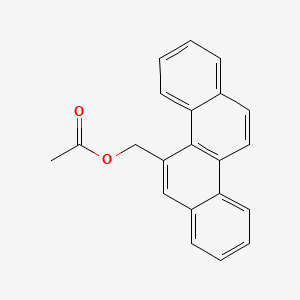

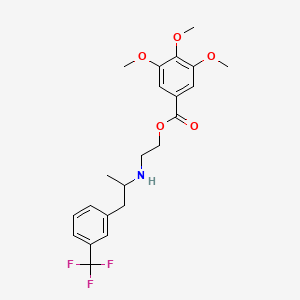

![ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13777855.png)
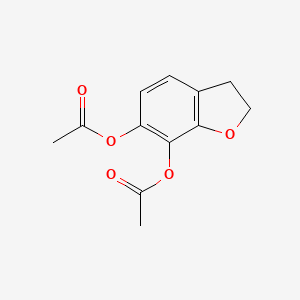
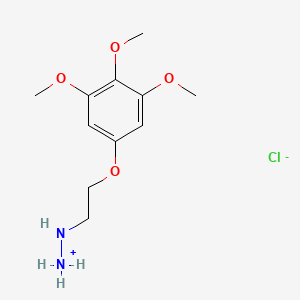

![N-[1-[2-amino-3-(4-chlorophenyl)-1-oxopropyl]-3-pyrrolidinyl]-N-(cyclohexylmethyl)-2-methylpropanamide; 2,2,2-trifluoroacetic acid](/img/structure/B13777861.png)
